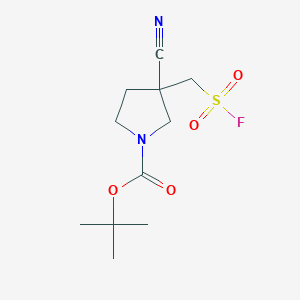

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

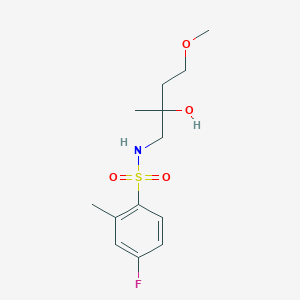

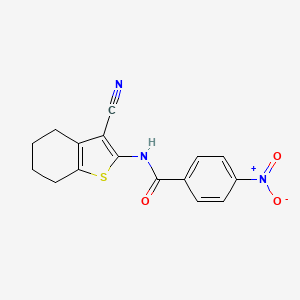

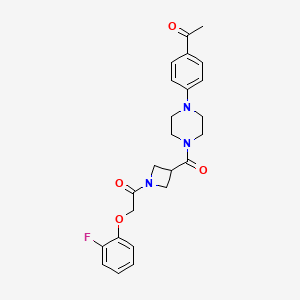

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 292.33. The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anticancer Agents: Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate exhibits promising anticancer activity. Researchers are investigating its potential as a novel chemotherapeutic agent, particularly against specific cancer types. Preclinical studies have shown inhibition of tumor growth and induction of apoptosis in cancer cells .

Anti-inflammatory Compounds: The compound’s structural features suggest anti-inflammatory properties. Scientists are exploring its role in modulating inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Materials Science and Organic Synthesis

Radical Precursors: Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate serves as a valuable radical precursor in organic synthesis. Its unique functional groups allow for diverse transformations, including radical cyclizations and cross-coupling reactions .

Building Blocks for Drug-Like Molecules: Researchers use this compound as a building block to create drug-like molecules. Its stability, reactivity, and synthetic versatility make it an attractive starting material for medicinal chemistry endeavors .

Agrochemicals and Crop Protection

Herbicides: Studies explore the herbicidal potential of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate. Its selective action against specific weed species could contribute to the development of effective herbicides .

Chemical Biology

Probes and Tags: Scientists employ this compound as a chemical probe or tag in biological studies. Its unique properties allow for specific labeling and tracking of cellular processes .

Environmental Chemistry

Fluorinated Compounds: Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate contains fluorine atoms, making it relevant in environmental chemistry. Researchers investigate its fate in the environment, including degradation pathways and potential ecological impacts .

Conclusion

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate holds promise across various fields, from drug development to materials science. Its multifaceted applications make it an intriguing compound for further exploration and innovation . If you’d like more information or have additional questions, feel free to ask! 😊

Mecanismo De Acción

The mechanism of action of a chemical compound typically refers to its interactions with biological systems, such as how a drug interacts with the body to produce its therapeutic effect. As “Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate” is not intended for human or veterinary use, its mechanism of action may not be relevant or well-studied.

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The safety pictograms associated with this compound are GHS05 and GHS07 , which represent “Corrosion” and “Exclamation mark” respectively, indicating that the compound may cause skin burns and eye damage, and may cause less severe health effects.

Propiedades

IUPAC Name |

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCHBOKTQLVXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)

![(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2384694.png)

![4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2384696.png)

![4-(5-Ethylpyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2384700.png)

![6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]](/img/structure/B2384702.png)

![1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2384703.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2384704.png)